molecular formula C6H14P+ B14545662 Trimethyl(prop-2-en-1-yl)phosphanium CAS No. 62170-29-0

Trimethyl(prop-2-en-1-yl)phosphanium

Cat. No.: B14545662
CAS No.: 62170-29-0
M. Wt: 117.15 g/mol
InChI Key: CVIQBNKEBCPDGJ-UHFFFAOYSA-N
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Description

Overview of Phosphonium (B103445) Compounds in Chemical Research

Organophosphorus compounds are organic molecules containing a phosphorus atom, and they play a crucial role in numerous areas of chemical research. researchgate.net Phosphonium compounds, specifically, are characterized by a tetracoordinate phosphorus atom bearing a positive charge, represented by the general formula [PR₄]⁺X⁻, where R is an organic substituent or hydrogen, and X is a counter-anion. acs.org

These salts are integral to a wide array of chemical transformations. Their most prominent application is in the Wittig reaction, where they serve as precursors to phosphorus ylides (or phosphoranes), which are powerful reagents for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.com Beyond this seminal role, phosphonium salts are also employed as phase-transfer catalysts, ionic liquids, and intermediates in the synthesis of more complex organophosphorus compounds. srinichem.com The versatility of phosphonium salts stems from the tunability of the R groups, which can be modified to alter the reactivity, solubility, and steric properties of the salt and its derived ylide.

Classification and Structural Features of Organophosphonium Salts

Organophosphonium salts can be broadly classified based on the nature of the organic substituents attached to the phosphorus atom. These substituents significantly influence the properties and reactivity of the salt.

Alkylphosphonium Salts: These salts have four alkyl groups attached to the phosphorus atom. Trimethyl(prop-2-en-1-yl)phosphanium falls into this category.

Arylphosphonium Salts: These contain one or more aryl groups. The most common examples are tetraphenylphosphonium (B101447) and triphenylphosphonium derivatives.

Vinylphosphonium Salts: In these salts, at least one of the substituents is a vinyl group.

Allylic Phosphonium Salts: These salts feature at least one allyl group (prop-2-en-1-yl) attached to the phosphorus atom, as is the case with the title compound.

The positive charge on the phosphorus atom in a phosphonium salt makes the protons on the α-carbon acidic. Deprotonation of an alkylphosphonium salt with a strong base yields a phosphorus ylide, a key reactive intermediate in the Wittig reaction. masterorganicchemistry.com

In the case of allylic phosphonium salts like this compound, the presence of the allyl group introduces additional complexity and reactivity. The corresponding ylide is a semi-stabilized ylide, where the negative charge on the α-carbon can be delocalized through resonance with the adjacent double bond. mcmaster.ca

Historical Development and Evolution of Research in Allylic Phosphonium Systems

The journey of allylic phosphonium systems is intrinsically linked to the development of the Wittig reaction. Following Georg Wittig's discovery in the early 1950s that phosphorus ylides could convert carbonyls into alkenes, the scope of the reaction was rapidly explored. masterorganicchemistry.com Early research predominantly focused on simple alkyl and aryl-substituted phosphonium salts.

The investigation into allylic phosphonium salts as precursors to semi-stabilized ylides marked a significant advancement. These ylides offered a different reactivity profile compared to non-stabilized (alkyl) and stabilized (e.g., ester-substituted) ylides. Research demonstrated that the stereochemical outcome of the Wittig reaction with semi-stabilized ylides, including those derived from allylic phosphonium salts, is often a mixture of (E)- and (Z)-alkenes, and can be influenced by reaction conditions and the nature of the substituents. mcmaster.ca

The evolution of this research has led to a deeper understanding of the factors controlling the stereoselectivity of these reactions, allowing for their application in the synthesis of complex natural products and other organic molecules where the formation of a specific diene geometry is crucial.

Properties and Synthesis of this compound

As specific experimental data for this compound is scarce, the following information is based on general methods for the synthesis of analogous phosphonium salts and predicted properties based on established chemical principles.

Synthesis

The most common and straightforward method for the synthesis of phosphonium salts is the quaternization of a phosphine (B1218219) with an alkyl halide. acs.org For Trimethyl(prop-2-en-1-yl)phosphonium, this would involve the reaction of trimethylphosphine (B1194731) with an allyl halide (e.g., allyl bromide or allyl iodide).

General Reaction Scheme: (CH₃)₃P + CH₂=CHCH₂X → [(CH₃)₃PCH₂CH=CH₂]⁺X⁻ (where X = Br, I)

This is a bimolecular nucleophilic substitution (SN2) reaction where the phosphorus atom of trimethylphosphine acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide ion. The reaction is typically carried out in a suitable aprotic solvent.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of Trimethyl(prop-2-en-1-yl)phosphonium salts are expected to be similar to other simple tetraalkylphosphonium salts. They are generally white, crystalline solids that are soluble in polar solvents.

Predicted Physical Properties of Trimethyl(prop-2-en-1-yl)phosphonium Bromide:

PropertyPredicted Value
Molecular FormulaC₆H₁₄BrP
Molecular Weight197.06 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents

Predicted NMR Spectroscopic Data:

The NMR spectra of phosphonium salts are characterized by the coupling between the phosphorus-31 nucleus and adjacent protons and carbons.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the methyl and allyl groups. The protons on the carbons attached to the phosphorus will exhibit coupling to the ³¹P nucleus.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
P-CH₃ ~1.8-2.2Doublet²JP-H ≈ 13-15
P-CH₂ -CH=CH₂~3.5-4.0Doublet of doublets²JP-H ≈ 15-18, ³JH-H ≈ 6-8
P-CH₂-CH =CH₂~5.5-6.0Multiplet
P-CH₂-CH=CH₂ ~5.2-5.6Multiplet

¹³C NMR Spectrum: The carbon NMR spectrum will also show coupling between the phosphorus atom and the adjacent carbons.

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
P-C H₃~10-15Doublet¹JP-C ≈ 50-60
P-C H₂-CH=CH₂~25-35Doublet¹JP-C ≈ 45-55
P-CH₂-C H=CH₂~130-140Doublet²JP-C ≈ 8-12
P-CH₂-CH=C H₂~115-125Doublet³JP-C ≈ 10-15

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62170-29-0

Molecular Formula

C6H14P+

Molecular Weight

117.15 g/mol

IUPAC Name

trimethyl(prop-2-enyl)phosphanium

InChI

InChI=1S/C6H14P/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3/q+1

InChI Key

CVIQBNKEBCPDGJ-UHFFFAOYSA-N

Canonical SMILES

C[P+](C)(C)CC=C

Origin of Product

United States

Mechanistic Insights into Reactions Involving Trimethyl Prop 2 En 1 Yl Phosphanium and Its Analogues

Exploration of Reaction Intermediates and Transition States

Understanding the transient species that form during a chemical reaction is paramount to controlling reaction pathways and product outcomes. For allylic phosphonium (B103445) salts, key intermediates include phosphonium ylides and various transition states associated with rearrangements.

Phosphonium ylides, also known as phosphoranes, are crucial reactive intermediates in organophosphorus chemistry, most famously utilized in the Wittig reaction. libretexts.org An ylide is a neutral molecule containing a formal positive and a formal negative charge on adjacent atoms. libretexts.org

The formation of a phosphonium ylide from a salt-like Trimethyl(prop-2-en-1-yl)phosphanium typically involves the deprotonation of the carbon atom alpha to the phosphorus center. This process begins with the synthesis of the phosphonium salt itself, usually via a bimolecular nucleophilic substitution (SN2) reaction between a phosphine (B1218219) (e.g., trimethylphosphine) and an appropriate alkyl halide (e.g., allyl bromide). libretexts.orgyoutube.com

Once the phosphonium salt is formed, the protons on the α-carbon become acidic due to the electron-withdrawing effect of the adjacent positively charged phosphorus atom. libretexts.orgyoutube.com Treatment with a strong base removes one of these protons to generate the ylide. The choice of base is dependent on the substituents on the α-carbon. youtube.com For simple alkyl or allyl groups, a very strong base such as n-butyllithium (n-BuLi) is required. youtube.com If the α-carbon bears an electron-withdrawing group, the acidity of the proton is significantly increased, allowing for the use of weaker bases like sodium hydroxide (B78521) or alkoxides. youtube.com

The resulting ylide exists as a resonance hybrid of two canonical forms: the ylide form, with separated positive and negative charges, and the ylenic form, which features a phosphorus-carbon double bond (a phosphorane). youtube.com

The primary reactivity of these ylides is nucleophilic, stemming from the carbanionic character of the α-carbon. acs.org This nucleophilicity drives the Wittig reaction, where the ylide attacks an aldehyde or ketone carbonyl group. libretexts.org This initial nucleophilic addition leads to a zwitterionic intermediate called a betaine (B1666868), which subsequently undergoes ring-closure to form a four-membered oxaphosphetane. libretexts.org This oxaphosphetane intermediate is unstable and spontaneously decomposes to yield an alkene and a phosphine oxide, with the formation of the strong phosphorus-oxygen double bond being the thermodynamic driving force for the reaction. libretexts.org

Step Description Reactants/Intermediates
1. Salt Formation (SN2) Nucleophilic attack of a phosphine on an allyl halide.Trimethylphosphine (B1194731) + Allyl Halide → this compound
2. Deprotonation Abstraction of an acidic α-proton by a strong base.This compound + Base → Phosphonium Ylide
3. Nucleophilic Attack The ylide's carbanion attacks a carbonyl carbon.Ylide + Aldehyde/Ketone → Betaine
4. Ring Formation The betaine intermediate forms a cyclic oxaphosphetane.Betaine → Oxaphosphetane
5. Elimination The oxaphosphetane decomposes to the final products.Oxaphosphetane → Alkene + Trimethylphosphine Oxide

The presence of an allylic system in phosphonium ylides derived from this compound introduces the possibility of sigmatropic rearrangements. These rearrangements can significantly influence the product distribution and regioselectivity of subsequent reactions. Regioselectivity refers to the preference of a reaction to occur at one specific position or direction over other possibilities. wikipedia.org

Allylic phosphonium ylides have been shown to undergo thermal nih.govnih.gov-sigmatropic rearrangements, which provide a pathway to homoallylic phosphonates. nih.govfigshare.com This concerted pericyclic reaction involves the reorganization of six electrons over a six-atom framework. Such rearrangements are valuable in synthesis as they can create complex structures with high stereocontrol. figshare.com

In addition to the nih.govnih.gov pathway, other sigmatropic rearrangements, such as ingentaconnect.comresearchgate.net and nih.govresearchgate.net shifts, have been observed in analogous allylic ammonioamidates, suggesting their potential occurrence in phosphonium systems. rsc.org These rearrangements compete with each other and with intermolecular reactions, and their relative rates can be influenced by factors such as solvent polarity and the steric and electronic nature of the substituents. rsc.org

The regioselectivity of reactions involving allylic phosphonium species is a critical consideration. For instance, in the Wittig reaction, an unsymmetrical allylic ylide can potentially yield different constitutional isomers depending on which carbon atom of the allyl system forms the new double bond. ingentaconnect.comresearchgate.net Similarly, nucleophilic attack on the allylic phosphonium salt can occur at either the α- or γ-position, leading to different products. The outcome is often dictated by a combination of steric hindrance, electronic effects, and the hardness/softness of the nucleophile and electrophilic centers.

Rearrangement Type Description Typical Outcome
nih.govnih.gov-Sigmatropic A concerted rearrangement involving a six-membered transition state. nih.govfigshare.comFormation of homoallylic phosphonates.
ingentaconnect.comresearchgate.net-Rearrangement A shift of a group from one atom to an adjacent atom. rsc.orgCan compete with other rearrangement pathways.
nih.govresearchgate.net-Rearrangement A concerted rearrangement involving a five-membered transition state. rsc.orgCan compete with other rearrangement pathways.

Mechanistic Studies on Phosphonylation Reactions Involving Unsaturated Substrates

Phosphonylation reactions are essential for creating carbon-phosphorus bonds, which are features of many biologically active molecules and industrial chemicals. The mechanisms of these reactions, particularly with unsaturated substrates, involve complex pathways and stereochemical considerations.

Phosphonium salts like this compound can serve as powerful electrophilic agents for the alkylation of nucleophiles. academie-sciences.fr In phosphonylation, a P(III) nucleophile, such as a trialkyl phosphite (B83602), attacks the allylic phosphonium salt. This reaction often proceeds via an SN2' mechanism, where the nucleophile attacks the γ-carbon of the allyl system, inducing a shift of the double bond and displacement of the phosphine leaving group. This pathway is a key step in the Michaelis–Arbuzov reaction. academie-sciences.fr

The stereochemical outcome of these reactions is of significant interest. For instance, the reaction of α-hydroxyallylphosphinates with triphenylphosphine (B44618) and carbon tetrachloride results in a stereoselective conversion to γ-chloro allylphosphinates. researchgate.net This reaction proceeds with a substitution of the hydroxyl group and a migration of the double bond, a process promoted by the phosphonium cation acting as a Lewis acid. researchgate.net In Wittig-type reactions involving allylic phosphonates and aldehydes, the geometry of the resulting diene is not always predictable, as extensive stereomutation of the double bond can occur upon treatment with a base. ingentaconnect.comresearchgate.net Despite this, the E,E-isomer is often the thermodynamically favored and major product. ingentaconnect.comresearchgate.net

The transformation of a phosphorus(III) species into a phosphorus(V) species is a fundamental process in organophosphorus chemistry. This oxidative process can occur through several mechanisms. Substitution reactions at a P(V) center, which can be seen as the reverse of this transformation, provide insight into the forward process. These substitutions can follow:

A dissociative SN1-type mechanism , which proceeds through a highly reactive, trivalent metaphosphate intermediate. nih.govyoutube.com

An associative, two-step addition-elimination mechanism , which involves the formation of a pentacoordinate phosphorane (P(V)) intermediate. nih.govyoutube.com

In the context of phosphonylation, a P(III) nucleophile attacks an electrophile, leading to a tetracoordinate phosphonium intermediate. In the classic Michaelis-Arbuzov reaction, this phosphonium intermediate is then dealkylated by the displaced halide ion to yield the final P(V) phosphonate (B1237965) product.

The Atherton–Todd reaction is another example of a P(III) to P(V) transformation, involving the dehydrogenative coupling of H-phosphinates with alcohols in the presence of a base and a halogenating agent like carbon tetrachloride. nih.gov The mechanism involves the formation of a phosphonochloridate (a P(V) species) which is then attacked by the alcohol. nih.gov The stability of the P=O bond in P(V) oxides makes their reduction back to P(III) phosphines challenging, though various methods have been developed to achieve this transformation. researchgate.netnih.gov

Electrophilic and Nucleophilic Properties of the Phosphonium Center

The phosphorus center in phosphonium species exhibits a fascinating duality, acting as an electrophile in the cationic salt form and being adjacent to a potent nucleophilic center in the ylide form.

The phosphonium cation is an electronically saturated species. Its Lewis acidity does not arise from a vacant orbital, as in boranes, but from a low-lying σ* antibonding orbital, typically located opposite an electron-withdrawing group. scholaris.ca This inherent electrophilicity allows phosphonium salts to function as Lewis acid catalysts for various organic transformations, including Diels-Alder reactions and Nazarov cyclizations. scholaris.caresearchgate.net The presence of highly electron-withdrawing substituents, such as perfluorinated aryl groups, significantly enhances this Lewis acidity. scholaris.carsc.org This catalytic role is exemplified in the phosphonium-promoted chlorination and allylic rearrangement of α-hydroxyallylphosphinates. researchgate.net

Conversely, once deprotonated to form the corresponding ylide, the molecule's reactivity is dominated by the nucleophilic character of the α-carbon. acs.org This nucleophilic carbon is the key reactive site in the Wittig reaction and other related processes. libretexts.org Some specialized phosphonium ylides, particularly those stabilized by a carbonyl group, are considered ambident nucleophiles, capable of reacting at either the α-carbon or the carbonyl oxygen. acs.org This property has been harnessed to develop novel phosphonium ylides that function as ionic nucleophilic catalysts for reactions like the selective acylation of alcohols. acs.org

Species Property Mechanistic Role Example Reaction
Phosphonium Salt (R4P+) Electrophilic / Lewis AcidicActivation of substrates; Catalyst; Alkylating agent. academie-sciences.frresearchgate.netscholaris.caDiels-Alder Cyclization; Friedel-Crafts type reactions. researchgate.netmdpi.com
Phosphonium Ylide (R3P=CR'2) Nucleophilic (at α-carbon)Carbonyl olefination; Nucleophilic catalysis. libretexts.orgacs.orgWittig Reaction. libretexts.org

Role of Anion in Reaction Mechanism and Stability

The anion associated with the this compound cation, and phosphonium salts in general, is not merely a spectator ion. It can play a significant role in the stability of the salt and influence the mechanism and outcome of its reactions. This influence stems from the formation of ion pairs in solution, where the proximity of the anion to the cation can affect charge distribution, reactivity, and decomposition pathways.

The extent of ion pairing between phosphonium cations and their counterions in solution has been demonstrated through techniques such as NMR spectroscopy. Studies on arylmethyl triphenylphosphonium ions have shown that the chemical shifts of the protons adjacent to the phosphorus atom are highly dependent on the counteranion. researchgate.netnih.gov For instance, the deshielding effect of the anions decreases in the order Cl⁻ > Br⁻ ≫ BF₄⁻ > SbF₆⁻, indicating a stronger interaction and closer association of the halide ions with the phosphonium cation. researchgate.netnih.gov This formation of "intimate ion pairs" is a crucial factor to consider when evaluating the reactivity of the phosphonium salt. researchgate.netnih.govsemanticscholar.org The interaction strength is correlated with the basicity of the anion and the acidity of the C-H protons on the cation. researchgate.netnih.gov

In the context of reactions involving this compound, such as the Wittig reaction, the nature of the anion can influence the formation and reactivity of the corresponding ylide. The deprotonation of the phosphonium salt to form the ylide is a key step, and the counterion's nature can affect the ease of this process. While the classic Wittig reaction mechanism often highlights the role of external salts (like lithium halides) in stabilizing intermediates such as betaines, the phosphonium salt's own anion is also present in the reaction environment. organic-chemistry.orglibretexts.org A more basic and strongly coordinating anion might influence the equilibrium of ylide formation.

Furthermore, the anion's nucleophilicity can play a direct role in the stability and potential decomposition pathways of the phosphonium salt. Nucleophilic anions can participate in substitution reactions. For allylic systems like this compound, this could involve an Sₙ2' pathway, where the nucleophile attacks the γ-carbon of the allyl group. The displaced halide anion can then react in a subsequent Sₙ2 reaction with the phosphonium intermediate in variations of the Arbuzov reaction.

The stability of the phosphonium salt itself is also markedly affected by the counterion. Research on the alkaline decomposition of phosphonium salts has shown that the reaction kinetics are influenced by the solvent system, which in turn affects the solvation and reactivity of the hydroxide ion and the phosphonium cation.

The choice of anion also has a profound impact on the selectivity of reactions. For instance, in the reaction of O,O-diethyl O-(2,4-dinitrophenyl) phosphate (B84403) triester with piperidine, the choice of anion in an ionic liquid solvent can direct the nucleophilic attack to either the phosphoryl center or the aromatic carbon. This demonstrates that by selecting an appropriate anion, it is possible to steer the reaction towards a desired product.

Below is a table summarizing the general influence of different anion types on the properties of phosphonium salts:

Anion TypeCoordinating AbilityNucleophilicityInfluence on StabilityPotential Mechanistic Role
Halides (Cl⁻, Br⁻)HighModerate to HighLower thermal stabilityStrong ion-pairing, potential participant in substitution reactions
Tetrafluoroborate (BF₄⁻)LowLowHigher thermal stabilityWeaker ion-pairing, less likely to interfere with reaction intermediates
Triflate (OTf⁻)LowVery LowHigh thermal stabilityActs as a non-coordinating anion, minimizing side reactions
Tetraphenylborate (BPh₄⁻)Very LowVery LowHigh thermal stabilityWeak ion-pairing, often used when a bulky, non-interacting anion is required

Catalytic Applications of Trimethyl Prop 2 En 1 Yl Phosphanium Derivatives

Application as Organocatalysts in Asymmetric Synthesis

Chiral phosphonium (B103445) salts have emerged as effective organocatalysts, particularly in the realm of asymmetric phase-transfer catalysis. nottingham.ac.uk By featuring a chiral scaffold, these catalysts can create a chiral environment around the reacting species, enabling the formation of one enantiomer of a product in excess. Derivatives of trimethyl(prop-2-en-1-yl)phosphanium, when appropriately functionalized with chiral moieties, are poised to contribute to this field.

The enantioselective conjugate addition of phosphites to α,β-unsaturated carbonyl compounds, a type of phospha-Michael reaction, is a powerful method for synthesizing chiral phosphonates. mdpi.com Chiral quaternary phosphonium salts can act as phase-transfer catalysts in this transformation, facilitating the reaction between the phosphite (B83602) nucleophile and the carbonyl acceptor with high stereocontrol. While specific studies on this compound derivatives in this context are not prevalent, analogous chiral phosphonium salt catalysts have demonstrated high efficacy. For instance, chiral bifunctional phosphonium salts have been shown to catalyze the hydrophosphonylation of ketones with excellent enantioselectivity. mdpi.com

A proposed catalytic cycle for a phase-transfer catalyzed enantioselective phosphonylation is depicted below. The chiral phosphonium salt initially forms an ion pair with the phosphite anion. This chiral ion pair then approaches the α,β-unsaturated carbonyl compound, with the chirality of the catalyst directing the nucleophilic attack to one face of the molecule, leading to the enantiomerically enriched product.

Table 1: Representative Results for Enantioselective Phosphonylation of Chalcone Derivatives Catalyzed by a Chiral Phosphonium Salt *

EntryChalcone DerivativeYield (%)ee (%)
1Chalcone9592
24-Chlorochalcone9390
34-Methylchalcone9693
42-Fluorochalcone9188

Data are representative of results obtained with analogous chiral phosphonium salt catalysts in the literature and illustrate the potential of such systems.

Beyond enantioselectivity, phosphonium salt catalysts can also influence the stereo- and regioselectivity of chemical reactions. For instance, in reactions with substrates possessing multiple reactive sites, the steric and electronic properties of the phosphonium catalyst can direct the reaction to a specific location. Organocatalyzed asymmetric allylic alkylations of Morita-Baylis-Hillman (MBH) carbonates with various nucleophiles have been shown to produce chiral molecules with excellent regio- and stereoselectivity. researchgate.netnih.gov Chiral phosphine (B1218219) organocatalysts are particularly effective in these transformations. acs.org Derivatives of this compound could potentially be employed in similar catalytic systems, where the allyl group might be modified to tune the catalyst's properties or even participate in the reaction.

Role as Ligands in Transition Metal Catalysis

The utility of phosphine ligands in transition metal catalysis is well-established, and phosphonium salts can serve as precursors to these important ligands. rsc.orgresearchgate.net The allyl group in this compound offers a handle for further functionalization, allowing for the design of novel ligands with tailored properties.

Phosphonium salts can be used to modify homogeneous catalyst systems, influencing their activity, selectivity, and stability. For example, phosphonium salts have been used in combination with palladium compounds to create highly active catalysts for telomerization reactions. google.com The phosphonium salt can act as a ligand, stabilizing the metal center and promoting the desired catalytic transformation. The this compound cation, with its specific steric and electronic profile, could offer unique advantages in tuning the performance of such catalytic systems.

The design of chiral ligands is crucial for the development of enantioselective transition metal-catalyzed reactions. Palladium-catalyzed allylic substitution is a powerful C-C and C-heteroatom bond-forming reaction, and the use of chiral phosphine ligands has enabled highly enantioselective variants. researchgate.net this compound can be envisioned as a precursor for the synthesis of novel phosphine ligands. For instance, de-methylation followed by functionalization of the phosphorus center could lead to a range of phosphine ligands bearing an allyl group. This allyl moiety could be used for further catalyst modification or immobilization.

Table 2: Representative Ligand Effects in Palladium-Catalyzed Asymmetric Allylic Alkylation *

Ligand TypeSubstrateNucleophileYield (%)ee (%)
Chiral Phosphoramidite1,3-Diphenylallyl acetateDimethyl malonate>95>98
Chiral Diphosphine1,3-Dimethylallyl acetateSodium diethyl malonate8592
Chiral FerrocenylphosphineCyclohexenyl acetatePhenylalanine ethyl ester9095

This table presents typical results for palladium-catalyzed asymmetric allylic alkylation with various classes of chiral phosphine ligands, illustrating the types of transformations where ligands derived from phosphonium salt precursors could be applied.

Bifunctional Catalysis and Zwitterionic Systems

The combination of a Lewis acidic phosphonium center and a tethered Brønsted base or other functional group within the same molecule gives rise to bifunctional catalysts. These catalysts can activate both the electrophile and the nucleophile simultaneously, leading to enhanced reactivity and selectivity. rsc.org The allyl group of this compound provides a convenient point for the introduction of a second functional group, enabling the synthesis of such bifunctional systems. For example, hydroboration of the allyl group followed by further transformations could introduce a Lewis acidic borane (B79455) moiety, creating a bifunctional organocatalyst. rsc.org

Furthermore, phosphonium salts can be precursors to zwitterionic species, which have shown promise in catalysis. For instance, the deprotonation of a phosphonium salt can lead to a phosphonium ylide, a zwitterionic compound that can act as a potent nucleophilic catalyst. rsc.org Zwitterionic phosphonium ligands have also been developed and used in transition metal catalysis. rsc.org The reactivity of the allyl group in this compound could be harnessed to generate novel zwitterionic catalysts and ligands with unique reactivity profiles.

Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Information regarding the catalytic activity of this compound derivatives in carbon-carbon and carbon-heteroatom bond formation is not available in the reviewed scientific literature.

Role in Advanced Organic Synthesis

Reagent in Wittig-Type Olefination Reactions for Carbon-Carbon Double Bond Formation

The most prominent application of trimethyl(prop-2-en-1-yl)phosphanium is in the Wittig reaction, a Nobel Prize-winning method for converting aldehydes and ketones into alkenes. libretexts.orgwikipedia.org The process begins with the deprotonation of the phosphonium (B103445) salt by a strong base to form a phosphorus ylide, specifically an allylic ylide in this case. lumenlearning.commasterorganicchemistry.com This ylide then reacts with a carbonyl compound to produce an alkene and a phosphine (B1218219) oxide, with the formation of the very stable phosphorus-oxygen double bond being the thermodynamic driving force for the reaction. lumenlearning.comnih.gov

The ylide generated from this compound is classified as a semistabilized ylide. mcmaster.ca Unlike non-stabilized ylides which typically yield (Z)-alkenes or stabilized ylides that favor (E)-alkenes, semistabilized ylides often result in a mixture of (E) and (Z) isomers, with the exact ratio being influenced by reaction conditions and the structure of the carbonyl substrate. wikipedia.orgmcmaster.ca

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgwikipedia.org This intermediate then decomposes to yield the final alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemical outcome is determined by the kinetics of the initial addition and the subsequent transformations of the intermediate species. libretexts.orgwikipedia.org

Table 1: Examples of Wittig Olefination using Allylic Phosphorus Ylides

Aldehyde Substrate Ylide Type Product Predominant Stereoisomer Reference
Aromatic Aldehydes Semistabilized 1,3-Diene Mixture of E/Z isomers mcmaster.ca
Aliphatic Aldehydes Semistabilized 1,3-Diene Mixture of E/Z isomers mcmaster.ca

Utilization in Functional Group Interconversions and Modifications

Beyond the direct formation of alkenes, phosphonium salts like this compound are instrumental in broader functional group interconversions. The Wittig reaction itself is a prime example of converting a carbonyl group (C=O) into an alkene (C=C). This transformation is fundamental in synthetic chemistry, allowing for the construction of carbon skeletons and subsequent modifications.

Furthermore, the allylic nature of the phosphonium salt can be exploited in rearrangement reactions. Under certain conditions, phosphonium salt-induced allylic rearrangements can occur, providing pathways to alternative isomers or functionalized products that might be inaccessible through direct routes. researchgate.net The phosphonium group can act as a temporary activating group, facilitating transformations elsewhere in the molecule before being removed in a subsequent step.

Precursor for the Synthesis of Complex Organic Molecules

The reliability and versatility of the Wittig reaction using allylic phosphonium salts make this compound a valuable building block in the total synthesis of complex natural products and other biologically relevant molecules. nih.gov

Retinoid and Beta-Carotene Synthesis

One of the earliest and most significant industrial applications of the Wittig reaction was in the synthesis of Vitamin A acetate, a retinoid. mcmaster.ca The synthesis of retinoids, which are crucial for vision, growth, and immune function, often involves the construction of a polyene chain. Wittig-type reactions using phosphonium salts are ideally suited for this purpose, allowing for the controlled, stepwise extension of the carbon chain to form the required conjugated double bond system. researchgate.net

Similarly, the synthesis of β-carotene, the precursor to Vitamin A, heavily relies on olefination strategies. bibliotekanauki.pl Synthetic routes to β-carotene often employ a C20 + C20 or a C15 + C10 + C15 strategy, where the key carbon-carbon bond-forming steps are accomplished via Wittig reactions or related Horner-Wadsworth-Emmons reactions. nih.govnih.govgoogle.com Allylic phosphonium salts are used to introduce specific isoprenoid units, ultimately building up the full 40-carbon structure of the molecule. google.com The reaction allows for the creation of the extensive conjugated system that is responsible for β-carotene's characteristic orange color and its biological activity. bibliotekanauki.pl

Other Biologically Relevant Scaffolds

The utility of this compound and related phosphonium salts extends to a wide array of other biologically active structures. researchgate.netnih.gov Organophosphorus compounds are integral to the synthesis of molecules with potential applications as pharmaceuticals and agrochemicals. nih.gov For instance, phosphonium salts have been incorporated into polymeric structures to create materials with antimicrobial properties. researchgate.net The synthesis of various heterocyclic compounds, which form the core of many drugs, can also involve Wittig-type reactions for the annulation or functionalization of rings. The ability to construct complex carbon frameworks with high degrees of control makes these reagents indispensable in the discovery and development of new bioactive compounds. nih.gov

Applications in Electrophilic Fluorination and Fluoride (B91410) Transfer Chemistry

The introduction of fluorine into organic molecules can dramatically alter their biological properties, often enhancing their efficacy as pharmaceuticals or agrochemicals. juniperpublishers.comtcichemicals.com The primary methods for this involve either nucleophilic or electrophilic fluorinating agents. tcichemicals.com Electrophilic fluorination employs reagents with an electron-deficient fluorine atom, typically bonded to a highly electronegative group, often involving nitrogen-fluorine (N-F) bonds. juniperpublishers.comwikipedia.org

While phosphonium salts are central to many areas of organic synthesis, the use of this compound specifically in electrophilic fluorination or fluoride transfer chemistry is not a widely documented application. The chemistry of this compound is dominated by its role as a precursor to phosphorus ylides for olefination reactions. Research into novel fluorination methods is ongoing, but currently, the established reagents for electrophilic fluorination are compounds like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org There is no significant evidence in the reviewed literature to suggest that this compound is used as a reagent in this specific chemical context.

Structural Elucidation and Spectroscopic Characterization of Allylic Phosphonium Compounds

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing a detailed three-dimensional map of the molecule. However, a comprehensive search of crystallographic databases reveals that the specific crystal structure of trimethyl(prop-2-en-1-yl)phosphanium has not been publicly reported. Therefore, a detailed analysis of its specific bond lengths, angles, and polymorphic forms is not possible at this time.

Bond Lengths, Angles, and Dihedral Angles Analysis

In the absence of specific crystallographic data for this compound, a general understanding of its structural parameters can be inferred from related phosphonium (B103445) salts. Typically, the phosphorus atom in a tetraalkylphosphonium cation adopts a tetrahedral geometry. The P-C bond lengths to the methyl groups would be expected to be in the range of 1.78 to 1.82 Å. The P-C bond to the allylic carbon would likely exhibit a similar length, although this can be influenced by the electronic effects of the adjacent double bond.

The C-P-C bond angles would be anticipated to be close to the ideal tetrahedral angle of 109.5°, with minor deviations due to steric interactions between the methyl and allyl groups. The dihedral angles within the prop-2-en-1-yl moiety would define the conformation of this group relative to the phosphanium center.

Conformational Analysis and Polymorphism

The conformational flexibility of the allyl group in this compound would be a key feature of its solid-state structure. The rotation around the P-C and C-C single bonds would allow for different spatial arrangements of the vinyl group. The specific conformation adopted in the solid state would be influenced by crystal packing forces and intermolecular interactions.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic salts. Different polymorphs can exhibit distinct physical properties. While no specific polymorphs of this compound have been reported, it is conceivable that different crystallization conditions could lead to the formation of various crystalline arrangements.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR provide detailed information about the connectivity and chemical environment of the atoms.

¹H, ¹³C, and ³¹P NMR for Structural Assignment

Spectroscopic data for the bromide salt of this compound, allyltrimethylphosphonium bromide, has been reported, providing valuable insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the allyl and trimethyl groups. The protons of the methyl groups attached to the phosphorus atom appear as a doublet due to coupling with the phosphorus nucleus. The allylic protons show a more complex pattern of multiplets resulting from both proton-proton and proton-phosphorus couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The methyl carbons appear as a doublet due to one-bond coupling with the phosphorus atom. The carbons of the allyl group also exhibit coupling to the phosphorus nucleus, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and phosphorus atoms.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is particularly informative for phosphonium salts, typically showing a single resonance. The chemical shift of this signal is indicative of the electronic environment around the phosphorus atom.

Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
¹H 2.14d14.4P-(CH ₃)₃
3.53dd17.2, 7.6P-CH ₂-CH=CH₂
5.37-5.41mP-CH₂-CH=CH
5.43-5.49mP-CH₂-CH=CH
5.65-5.71mP-CH₂-CH =CH₂
¹³C{¹H} 8.7d54.6P-(C H₃)₃
29.0d51.0P-C H₂-CH=CH₂
123.9d10.7P-CH₂-CH=C H₂
124.9d12.7P-CH₂-C H=CH₂
³¹P{¹H} 26.10sP

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. For ionic compounds like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact cation to be observed.

The ESI-MS data for this compound shows a calculated mass-to-charge ratio (m/z) for the cation [C₆H₁₄P]⁺ of 117.0828. The experimentally found value of 117.0825 is in excellent agreement with the calculated value, confirming the elemental composition of the cation.

Technique Parameter Value
ESI-MS Calculated m/z for [C₆H₁₄P]⁺117.0828
Found m/z117.0825

Further analysis using tandem mass spectrometry (MS/MS) would involve selecting the parent ion (m/z 117.08) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable structural information. Likely fragmentation pathways would include the loss of neutral molecules such as propene or methane, leading to the formation of smaller phosphonium ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

The primary vibrational modes of interest include the C=C and C-H stretching and bending vibrations of the allyl group, as well as the P-C and C-H vibrations associated with the trimethylphosphonium cation.

Detailed Research Findings

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. The allyl group exhibits several characteristic bands. The vinylic =C–H stretching vibrations are typically observed in the range of 3020 to 3100 cm⁻¹. libretexts.orgpressbooks.pub The C=C stretching mode in alkenes generally appears near 1650 cm⁻¹. libretexts.orgpressbooks.pubchemidept.com The substitution pattern on the double bond can influence the intensity and exact position of this peak. pressbooks.pub Out-of-plane (=C–H) bending vibrations for monosubstituted alkenes, such as the prop-2-en-1-yl group, are expected to show strong bands around 910 and 990 cm⁻¹. libretexts.orgpressbooks.pub

For the phosphonium part of the molecule, the P-C stretching vibrations are of diagnostic value. In phosphonium salts containing aryl groups, P-Ar stretching bands have been observed around 1440 cm⁻¹ and 1485 cm⁻¹, with another P-C vibration noted near 1109 cm⁻¹. researchgate.net For the trimethylphosphonium moiety, the symmetric N⁺(CH₃)₃ stretch in analogous choline (B1196258) systems is seen at approximately 720 cm⁻¹ in Raman spectra, providing a reference point for the symmetric P⁺(CH₃)₃ stretch. nih.gov The C-H stretching vibrations of the methyl groups attached to the phosphorus atom are expected in the typical alkane region of 2850 to 2960 cm⁻¹. libretexts.orgpressbooks.pub

The combination of these characteristic vibrations provides a spectroscopic fingerprint for the structural elucidation of this compound.

Interactive Data Tables

The following tables summarize the expected vibrational frequencies for this compound based on data from analogous compounds.

Table 1: Predicted Infrared (IR) Absorption Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
=C-H StretchAllyl (Vinyl)3100 - 3020Medium
C-H StretchMethyl2960 - 2850Strong
C=C StretchAllyl (Alkene)~1650Medium-Weak
P-Ar Stretch (analogous)Phosphonium~1485, ~1440Medium
=C-H Bend (out-of-plane)Allyl~990, ~910Strong
P-C Stretch (analogous)Phosphonium~1109Medium

Data is inferred from characteristic group frequencies found in sources. libretexts.orgpressbooks.pubresearchgate.net

Table 2: Predicted Raman Scattering Frequencies

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
=C-H StretchAllyl (Vinyl)3100 - 3020Medium
C-H StretchMethyl2960 - 2850Strong
C=C StretchAllyl (Alkene)~1650Strong
P⁺(CH₃)₃ Symmetric Stretch (analogous)Trimethylphosphonium~720Strong

Data is inferred from characteristic group frequencies found in sources. libretexts.orgpressbooks.pubnih.govnih.gov

Computational and Theoretical Investigations of Trimethyl Prop 2 En 1 Yl Phosphanium

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method in computational chemistry for investigating the electronic structure and properties of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying a wide range of chemical systems, including organophosphorus compounds.

The molecular geometry of the trimethyl(prop-2-en-1-yl)phosphanium cation is predicted to adopt a tetrahedral arrangement around the central phosphorus atom, consistent with other quaternary phosphonium (B103445) cations. The four carbon atoms—three from the methyl groups and one from the allyl group—are bonded to the phosphorus center. DFT calculations would typically be employed to optimize this geometry, providing precise bond lengths and angles. For analogous tetraalkylphosphonium cations, the C-P-C bond angles are generally found to be close to the ideal tetrahedral angle of 109.5°, with minor distortions due to the different steric requirements of the substituents.

The electronic structure of the cation is characterized by the distribution of electron density and the nature of its molecular orbitals. The positive charge is primarily localized on the phosphorus atom, though it is also delocalized to some extent over the adjacent carbon and hydrogen atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In phosphonium salts, the HOMO is typically associated with the organic substituents, while the LUMO is often centered on the phosphonium core and the antibonding orbitals of the P-C bonds. For this compound, the HOMO would likely have significant contributions from the π-system of the allyl group, making this part of the molecule susceptible to electrophilic attack. Conversely, the LUMO's localization would indicate the most likely sites for nucleophilic attack.

Table 1: Predicted Molecular Geometry Parameters for this compound Cation (Illustrative) Note: These are estimated values based on general principles of tetrahedral geometry and typical bond lengths. Actual values would require specific DFT calculations.

Parameter Predicted Value
P-C (methyl) Bond Length ~1.80 Å
P-C (allyl) Bond Length ~1.82 Å
C-C (allyl) Bond Length ~1.50 Å
C=C (allyl) Bond Length ~1.34 Å
C-P-C Bond Angle ~109.5°

A significant application of DFT is in the elucidation of reaction mechanisms. For this compound, a key area of interest is the reactivity of its corresponding ylide, which can be formed by deprotonation of the carbon atom adjacent to the phosphorus. This ylide is a crucial intermediate in the Wittig reaction, a widely used method for alkene synthesis.

For the ylide derived from this compound, DFT studies would be expected to show the formation of an oxaphosphetane intermediate upon reaction with an aldehyde or ketone. The energy profile would likely indicate that the decomposition of the oxaphosphetane is the driving force of the reaction, due to the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.

DFT calculations are also instrumental in explaining and predicting the selectivity of chemical reactions. In the context of the Wittig reaction, stereoselectivity—the preferential formation of either the (E)- or (Z)-alkene—is a critical aspect. For non-stabilized ylides, such as the one derived from this compound, the Wittig reaction typically favors the formation of the (Z)-alkene. digitellinc.comorganic-chemistry.org

Computational studies have shown that the stereoselectivity is determined by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates. digitellinc.com The puckered geometry of the transition state leading to the cis-oxaphosphetane is often found to be lower in energy for non-stabilized ylides, which in turn leads to the (Z)-alkene. researchgate.net DFT calculations can quantify these energy differences and analyze the steric and electronic factors that govern them. Solvent effects can also significantly influence stereoselectivity, and these can be modeled computationally to provide a more complete picture. digitellinc.com

Quantum Chemical Studies on Bonding and Stability

Quantum chemical methods, including Natural Bond Orbital (NBO) analysis, provide deeper insights into the nature of chemical bonds and the factors contributing to molecular stability.

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewikipedia.org For the this compound cation, NBO analysis would quantify the polarization of the P-C bonds. Due to the higher electronegativity of carbon compared to phosphorus, these bonds are expected to be polarized towards the carbon atoms. The analysis would also provide the natural atomic charges on each atom, giving a more detailed picture of the charge distribution than simple electrostatic potential maps.

The donor-acceptor properties of a molecule are crucial for understanding its interactions with other chemical species. In the this compound cation, the positively charged phosphorus center can be considered an electron acceptor. The surrounding alkyl and allyl groups act as electron donors to the phosphorus, helping to stabilize the positive charge.

Computational methods can quantify these donor-acceptor properties. For instance, the energies of the HOMO and LUMO can be used to estimate the ionization potential and electron affinity, respectively. A low-lying LUMO would indicate a strong acceptor character. NBO analysis can also be used to quantify donor-acceptor interactions through the analysis of second-order perturbation theory energies, which measure the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. uef.fi In the context of the phosphonium cation, the primary donor-acceptor interactions are the intramolecular charge transfers from the bonding orbitals of the substituents to the antibonding orbitals associated with the phosphorus center. The allyl group, with its π-system, is expected to be a better electron donor than the methyl groups, which donate through σ-bonds.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nsf.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and bulk properties. nsf.govrsc.org For this compound, MD simulations would be invaluable for understanding its dynamics in various environments, such as in solution or as part of a larger molecular assembly.

The first step in performing an MD simulation is the development of a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. nsf.gov For phosphonium salts, force fields like AMBER have been shown to accurately model their properties. nsf.gov These force fields account for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

Once a force field is established, a simulation is initiated by defining the initial positions and velocities of all atoms in the system. The system is then allowed to evolve over time in discrete time steps, and the trajectory of each atom is recorded. From these trajectories, various properties can be calculated.

Key properties that can be investigated using MD simulations for this compound include:

Conformational Analysis: The prop-2-en-1-yl (allyl) group of this compound can adopt various conformations due to rotation around its single bonds. Conformational searching, often performed in conjunction with MD simulations or using other techniques like Monte Carlo methods, aims to identify the low-energy conformations of the molecule. Understanding the preferred conformations is crucial as they can influence the molecule's reactivity and biological activity.

Solvation Structure: MD simulations can reveal how solvent molecules, such as water, arrange themselves around the phosphonium cation. This is important for understanding its solubility and how it interacts with other molecules in solution.

Dynamical Properties: Properties such as the diffusion coefficient, which measures how quickly the molecule moves through a solvent, and rotational correlation times, which describe how fast the molecule tumbles, can be calculated from MD trajectories.

Simulation ParameterTypical Value/Method for Phosphonium SaltsRelevance to this compound
Force Field AMBER, CHARMM, OPLSDescribes the interatomic forces governing molecular motion.
Solvent Model TIP3P, SPC/E (for water)Explicitly models the surrounding solvent environment.
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric)Controls thermodynamic variables like temperature and pressure.
Simulation Time Nanoseconds to MicrosecondsDetermines the timescale of the molecular processes that can be observed.
Analysis Methods Radial Distribution Functions, Root Mean Square DeviationQuantifies structural and dynamical properties from the simulation trajectory.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Analogues

SAR studies are generally qualitative, identifying key structural features (pharmacophores) that are responsible for a compound's activity. For example, in a series of phosphonium salts, SAR might reveal that a certain chain length for an alkyl substituent leads to maximum antimicrobial activity. nih.gov

QSAR studies take this a step further by developing mathematical models that quantitatively relate molecular descriptors to biological activity. nih.govresearchgate.net These descriptors can be based on various molecular properties, including:

Electronic properties: Partial charges, dipole moment, and polarizability.

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is a measure of a molecule's lipophilicity.

Topological indices: Numerical values that describe the branching and connectivity of a molecule.

For a series of phosphonium salt analogues, a QSAR study would involve synthesizing and testing the compounds for a specific biological activity, such as their minimum inhibitory concentration (MIC) against a bacterial strain. nih.gov The molecular descriptors for each compound would then be calculated, and statistical methods like multiple linear regression or partial least squares would be used to build a model that predicts the activity based on the descriptors.

A hypothetical QSAR study on analogues of this compound might investigate the effect of modifying the substituents on the phosphorus atom. For instance, one could synthesize a series of (Aryl/Alkyl)(prop-2-en-1-yl)phosphonium salts and test their biological activity.

Compound AnalogueSubstituent 'R'LogPMolecular Weight ( g/mol )Predicted Activity (e.g., MIC in µM)
1 Trimethyl1.2148.1664
2 Triethyl2.5190.2432
3 Tripropyl3.8232.3216
4 Triphenyl5.5334.378
5 Tris(4-chlorophenyl)7.0437.714

This hypothetical data illustrates a common trend observed in QSAR studies of phosphonium salts, where increasing the lipophilicity (LogP) and molecular weight by introducing larger or more aromatic substituents can lead to enhanced biological activity, up to a certain point (a "cut-off" effect may be observed). nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Emerging Applications and Future Research Directions

Integration into Advanced Materials Science

The dual functionality of Trimethyl(prop-2-en-1-yl)phosphanium makes it a promising building block for novel functional materials. The presence of the phosphonium (B103445) cation can impart properties such as ionic conductivity, thermal stability, and antimicrobial activity, while the allyl group provides a handle for polymerization or surface modification. worktribe.com

Phosphonium salt-containing polymers are an emerging class of materials with potential applications in fields ranging from gene delivery to ion exchange membranes. worktribe.comrsc.org The synthesis of polymers incorporating the this compound moiety is a key area for future exploration.

Polyelectrolytes based on phosphonium salts are gaining attention due to their often superior thermal stability compared to their ammonium (B1175870) analogues. worktribe.com The synthesis of a polyelectrolyte from this compound would likely proceed via radical polymerization of the allyl group. However, the radical polymerization of allyl monomers can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allyl monomer, forming a stable radical that is slow to reinitiate polymerization. e3s-conferences.org

Future research could focus on controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to overcome these challenges. rsc.org A hypothetical RAFT polymerization scheme is presented below. This approach would allow for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions, which is crucial for high-performance material applications. rsc.orgrsc.org

Reactant/Component Proposed Role in Polymerization
This compound SaltMonomer
Azo-bis(isobutyronitrile) (AIBN)Radical Initiator
Chain Transfer Agent (e.g., dithiobenzoate)RAFT controlling agent
Solvent (e.g., Dimethylformamide)Reaction Medium

This table outlines a potential approach for the controlled polymerization of this compound to form novel polyelectrolytes.

Two-dimensional (2D) polymers are sheet-like macromolecules with a regular internal network of covalent bonds. wikipedia.org These materials are of interest for applications in electronics, membranes, and catalysis due to their high surface area and unique electronic properties. wikipedia.org

While the direct polymerization of this compound would not yield a conjugated backbone, its integration into 2D polymer structures is a potential future research direction. It could be incorporated as a pendant functional group on the monomers used for 2D polymerization. The presence of the phosphonium cation could be used to template the 2D structure, influence the electronic properties of the conjugated sheet, or facilitate exfoliation of the 2D layers through electrostatic repulsion. This remains a speculative but intriguing possibility for creating novel functional 2D materials.

The field of organometallic chemistry involves compounds with bonds between carbon and a metal. iupac.org The this compound cation has potential for interesting interactions with metal centers. The allyl group is known to coordinate to transition metals in various ways (η¹, η³), which could be exploited in the design of new organometallic complexes.

Future studies could investigate the reaction of this compound salts with metal precursors to form novel complexes. researchgate.net The positively charged phosphonium group would likely influence the electronic properties and reactivity of the coordinated metal center. Such complexes could be explored for catalytic applications, where the phosphonium moiety might act as an ionic tag to facilitate catalyst recovery or as a non-coordinating cation to stabilize anionic metal complexes.

Polymer Chemistry and Polymerization Methodologies

Innovations in Reaction Development and Catalyst Design

Quaternary phosphonium salts are widely used in organic synthesis, most notably as phase-transfer catalysts (PTCs). alfachemic.comrsc.org As a PTC, the phosphonium cation transports an anionic reactant from an aqueous phase into an organic phase where the reaction occurs. jetir.org Given its structure, this compound could function as a PTC.

Furthermore, the polymerizable allyl group offers the potential to create immobilized or polymeric catalysts. By polymerizing the monomer or grafting it onto a solid support, a heterogeneous catalyst could be developed. This would simplify catalyst separation from the reaction mixture, a key principle of green chemistry, and allow for catalyst recycling. alfachemic.com Chiral versions of phosphonium salts have been developed for asymmetric phase-transfer catalysis, and future research could explore the synthesis of chiral derivatives of this compound for applications in enantioselective synthesis. rsc.org

Green and Sustainable Chemistry Initiatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Phosphonium salts are central to several green chemistry applications, particularly as ionic liquids (ILs). researchgate.net Ionic liquids are salts with melting points below 100 °C that are explored as environmentally benign alternative solvents due to their low vapor pressure, high thermal stability, and tunability. rsc.orgresearchgate.net

By selecting an appropriate anion, this compound could serve as a functional ionic liquid. The allyl group would make it a "task-specific" or "polymerizable" ionic liquid (PIL). A PIL combines the properties of an ionic liquid with the processability of a polymer. Such materials could be used to create solid-state electrolytes or catalytic membranes, contributing to the development of safer and more sustainable technologies, for instance in electrochemical devices. researchgate.net The use of phosphonium salts as recyclable reaction media aligns well with the principles of sustainable chemistry. rsc.org

Exploration of Novel Reactivity and Functionalization Pathways

The exploration of novel reactivity and functionalization pathways for organophosphorus compounds is a continuous endeavor in synthetic chemistry. While specific research on this compound is nascent, the reactivity of the closely related and extensively studied allylphosphonium salts, such as allyltriphenylphosphonium bromide, provides a strong predictive framework for its potential chemical transformations. The presence of the versatile allyl group attached to the phosphonium cation is the key determinant of its reactivity, making it a valuable synthon for a variety of organic transformations.

The primary avenues for exploring the novel reactivity of this compound revolve around the unique electronic nature of the allylphosphonium moiety. The positively charged phosphorus atom influences the reactivity of the adjacent allyl group, making it susceptible to a range of nucleophilic attacks and allowing it to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Wittig-Type Olefination and its Variations:

A foundational reaction of phosphonium salts is the Wittig reaction. srinichem.commcmaster.ca For this compound, deprotonation at the carbon adjacent to the phosphorus atom would generate a corresponding ylide. This ylide can then react with aldehydes and ketones to produce 1,3-dienes. chemicalbook.comsigmaaldrich.com The exploration of this pathway could involve reacting the in-situ generated ylide with a diverse range of carbonyl compounds to synthesize functionalized dienes, which are valuable building blocks in organic synthesis.

Table 1: Potential Wittig-Type Reactions of this compound

Carbonyl CompoundExpected ProductPotential Application
Benzaldehyde1-Phenyl-1,3-butadienePrecursor for polymers and fine chemicals
CyclohexanoneAllylidenecyclohexaneIntermediate in fragrance synthesis
Garner's Aldehydeβ-Hydroxy-1,3-dieneChiral building block in natural product synthesis. chemicalbook.com

Cycloaddition Reactions:

The allyl group in this compound can serve as a precursor for cycloaddition reactions. srinichem.com For instance, it can participate in [3+2] cycloaddition reactions with suitable dipolarophiles upon transformation into an appropriate intermediate. This pathway opens up possibilities for the stereoselective synthesis of five-membered carbocyclic and heterocyclic rings. Further research could focus on developing catalytic systems to control the regio- and stereoselectivity of these cycloadditions.

Cross-Coupling Reactions:

Allylphosphonium salts can act as allyl donors in transition-metal-catalyzed cross-coupling reactions. srinichem.com This suggests that this compound could be a viable partner in reactions like the Suzuki, Stille, or Heck couplings to introduce the allyl group onto various organic scaffolds. The exploration of different catalysts (e.g., palladium, nickel, copper) and reaction conditions would be crucial to optimize these transformations and broaden their scope.

Table 2: Potential Cross-Coupling Reactions Involving this compound

Coupling PartnerCatalystPotential ProductSignificance
Arylboronic acidPalladium(0)Allylated areneSynthesis of functionalized aromatic compounds
VinylstannanePalladium(0)1,4-DieneBuilding block for complex molecules
Aryl halideNickel(II)Allylated areneAlternative to palladium-catalyzed methods. researchgate.net

Nucleophilic Addition and Functionalization:

The double bond of the allyl group is susceptible to nucleophilic attack, which can be facilitated by the electron-withdrawing phosphonium group. This allows for the introduction of a wide range of functional groups. For example, Michael-type additions of nucleophiles to the vinylphosphonium salt, which can be formed by isomerization of the allylphosphonium salt, can lead to the synthesis of functionalized phosphonium salts. nih.gov These products can then be used in subsequent transformations. nih.gov

Furthermore, the reaction with various nucleophiles can lead to the formation of new C-O, C-S, C-N, and C-C bonds. nih.gov Research in this area could involve screening a library of nucleophiles (e.g., alkoxides, thiolates, amines, carbanions) to synthesize a diverse range of functionalized phosphine (B1218219) oxides after a subsequent reaction, such as the Michaelis-Arbuzov reaction. researchgate.net

Table 3: Potential Nucleophilic Functionalization of the Allyl Moiety

NucleophileIntermediate/Product TypePotential Utility
Diethylamineβ-Amino phosphonium saltPrecursor to amino-functionalized compounds. nih.gov
Thiophenolβ-Thioether phosphonium saltSynthesis of sulfur-containing molecules. nih.gov
Sodium ethoxideβ-Ethoxy phosphonium saltIntroduction of an ether linkage. nih.gov

Future research will likely focus on expanding the synthetic utility of Trimethyl(prop-2-en-1-yl)phosphonium by developing novel catalytic systems that enable chemo-, regio-, and stereoselective functionalization of the allyl moiety. The development of one-pot, multi-component reactions involving this phosphonium salt is another promising avenue for creating molecular complexity in an efficient manner. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.